molecular formula C10H8F3NO B3024409 3-(trifluoromethyl)-7,8-dihydroquinolin-5(6H)-one CAS No. 944901-18-2

3-(trifluoromethyl)-7,8-dihydroquinolin-5(6H)-one

Cat. No.: B3024409
CAS No.: 944901-18-2
M. Wt: 215.17 g/mol
InChI Key: PPBDRJRJPMFIMA-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-7,8-dihydroquinolin-5(6H)-one (CAS 944901-18-2) is a versatile dihydroquinoline derivative with the molecular formula C10H8F3NO and a molecular weight of 215.17. This compound serves as a valuable synthetic intermediate and core scaffold in medicinal chemistry and drug discovery research. Its structure, featuring a partially saturated quinoline ring and a metabolically stable trifluoromethyl group, makes it a privileged building block for the development of biologically active molecules. This compound has significant research value in oncology, particularly in the structure-based discovery of potent inhibitors targeting the chromatin-associated protein WDR5. WDR5 is a high-profile target in anticancer drug discovery, and inhibitors based on the dihydroquinolinone scaffold are being explored for their utility against both solid and hematological malignancies by disrupting oncogenic protein-protein interactions . Furthermore, the quinolone core is a well-known pharmacophore in antimicrobial research. Derivatives of this scaffold are actively investigated for their potent activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) strains, highlighting its potential in addressing urgent public health challenges . The synthesis of this compound and its derivatives has been optimized through methods such as the Baylis-Hillman reaction, offering routes with high chemical selectivity and yield . As a non-planar, rigid structure, it is also of interest in the synthesis of complex fused and spiro-linked nitrogen-containing heterocycles, which are important motifs in numerous pharmaceuticals and natural products . This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic or therapeutic uses. Please refer to the available Safety Data Sheet for proper handling and hazard information.

Properties

IUPAC Name

3-(trifluoromethyl)-7,8-dihydro-6H-quinolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO/c11-10(12,13)6-4-7-8(14-5-6)2-1-3-9(7)15/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBDRJRJPMFIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=N2)C(F)(F)F)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

3-(Trifluoromethyl)-7,8-dihydroquinolin-5(6H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications. The analysis is supported by data tables and case studies from various research findings.

Chemical Structure and Properties

The compound is characterized by a quinoline core with a trifluoromethyl group at the 3-position. This substitution significantly influences its pharmacological properties, including lipophilicity and binding affinity to biological targets.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC10H8F3N
Molecular Weight215.17 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. In particular, studies have shown that derivatives of this compound can induce cell cycle arrest and apoptosis in cancer cells.

Case Study: Anticancer Activity

In a study evaluating the antiproliferative effects of several derivatives, compounds similar to this compound were tested against the National Cancer Institute's 60 human cancer cell line panel. Notably, certain derivatives exhibited IC50 values below 1 µM against HL-60 and COLO 205 cancer cells while showing minimal toxicity to normal human cells (IC50 > 50 µM) .

The mechanisms underlying the biological activity of this compound involve multiple pathways:

  • Cell Cycle Arrest : Compounds derived from this scaffold have been shown to induce G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Activation of caspase pathways has been observed, suggesting that these compounds promote apoptosis through intrinsic and extrinsic signaling pathways .
  • Microtubule Disruption : Some studies indicate that these compounds may interfere with microtubule assembly, leading to polyploidy and subsequent cell death .

Antimicrobial Activity

In addition to anticancer properties, this compound derivatives have demonstrated antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism involves inhibition of DNA gyrase, a critical enzyme for bacterial replication .

Table 2: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Notes
AntiproliferativeHL-60<1High potency without affecting normal cells
AntiproliferativeCOLO 205<1Induces apoptosis via caspase activation
AntibacterialStaphylococcus aureus50Inhibits DNA gyrase activity

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. SAR studies suggest that variations in substituents on the quinoline ring can enhance or diminish its potency.

Key Findings from SAR Studies

  • Trifluoromethyl Group : This group significantly enhances lipophilicity and binding affinity.
  • Positioning of Substituents : Substituents at different positions on the quinoline ring have shown varying effects on biological activity; for instance, substitutions at the 4-position have been linked with increased antiproliferative effects .

Scientific Research Applications

Antiviral Activity

One of the most promising applications of 3-(trifluoromethyl)-7,8-dihydroquinolin-5(6H)-one derivatives is their antiviral activity against Middle East respiratory syndrome coronavirus (MERS-CoV). Research indicates that certain derivatives exhibit high inhibitory effects against MERS-CoV, with some compounds showing an IC50 as low as 86 nM and demonstrating good metabolic stability and low cytotoxicity in vitro . The structure-activity relationship (SAR) studies highlighted that modifications at specific positions significantly influence the antiviral potency of these compounds.

Antibacterial Properties

The compound has also been evaluated for its antibacterial properties. A series of trifluoromethyl-substituted quinolone-hydantoin hybrids were synthesized and tested against Gram-positive bacteria such as Staphylococcus aureus. One derivative showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics like chloramphenicol, indicating its potential as an effective antibacterial agent . Molecular docking studies suggested that these compounds could inhibit bacterial DNA gyrase, a critical enzyme for bacterial replication.

Antineoplastic Activity

Research has indicated that derivatives of this compound may possess antineoplastic properties. Compounds derived from this scaffold have been shown to inhibit WDR5 WIN-site interactions, which are crucial in cancer cell proliferation. These inhibitors demonstrated significant on-target tumor growth suppression in xenograft models, suggesting their potential as anticancer agents .

Neuroprotective Effects

There is emerging evidence that certain derivatives of this compound may exhibit neuroprotective effects. The pharmacological activities of dihydroquinolinone derivatives include anti-neurodegenerative properties, which could be beneficial in treating conditions like Alzheimer’s disease. The ability to cross the blood-brain barrier enhances their therapeutic potential in neurological applications .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves various methods, including cyclization reactions that yield high yields and purity. SAR studies are crucial for optimizing the pharmacological profile of these compounds. For instance, modifications at the 2-position or 3-position can drastically alter the biological activity, allowing researchers to tailor compounds for specific therapeutic targets .

Data Tables

ApplicationActivity TypeNotable Findings
AntiviralMERS-CoV InhibitionIC50 = 86 nM; low toxicity
AntibacterialGram-positive bacteriaMIC comparable to chloramphenicol
AntineoplasticTumor growth inhibitionSignificant suppression in xenograft models
NeuroprotectiveAnti-neurodegenerativePotential benefits for Alzheimer’s treatment

Case Studies

  • MERS-CoV Inhibitors : A study synthesized various derivatives and identified several with potent antiviral properties against MERS-CoV. The lead compound demonstrated favorable pharmacokinetic properties suitable for further development .
  • Antibacterial Evaluation : A series of trifluoromethylated quinolone-hydantoin hybrids were tested against Staphylococcus aureus and showed promising results, with molecular docking suggesting effective binding to DNA gyrase .
  • WDR5 Inhibition : Compounds derived from the dihydroquinolinone scaffold exhibited significant cellular activity against WDR5-sensitive cancer cells, indicating their potential as novel cancer therapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

The substitution pattern on the 7,8-dihydroquinolin-5(6H)-one core significantly influences physical properties (e.g., melting point, solubility) and spectral characteristics. Key comparisons include:

Table 1: Physical and Spectral Data of Selected Analogs
Compound Substituent Melting Point (°C) $^{13}\text{C NMR}$ (C=O, ppm) $^{1}\text{H NMR}$ (Pyridine Protons, ppm)
3-(Trifluoromethyl)-derivative* -CF₃ N/A ~168–197 (predicted) ~8.5–8.9 (predicted)
3-Chloro- derivative -Cl 146–147 (4j) 197.3 (C=O, 4j) 8.45–8.93 (pyridine, 4g)
3-Phenyl- derivative -Ph 119–120 (4g) 232.3 (C=O, 4g) 7.38–7.62 (aromatic, 4g)
3-(4-Nitrophenyl)- derivative -NO₂-Ph 176.9–177.6 (4f) 197.3 (C=O, 4f) 8.35–8.51 (aromatic, 4f)

*Predicted values based on analogous compounds.

Key Observations :

  • The -CF₃ group is expected to lower melting points compared to nitro (-NO₂) or phenyl (-Ph) substituents due to reduced crystallinity from steric bulk.
  • In $^{13}\text{C NMR}$, the C=O signal (~168–197 ppm) remains consistent across analogs, while aromatic carbons vary with substituent electronegativity .
  • Pyridine protons in -CF₃ derivatives are anticipated at higher ppm values (~8.5–8.9) due to electron withdrawal, similar to nitro-substituted analogs .
Table 2: Antimicrobial Activity of Selected Derivatives
Compound Substituent MIC (MRSA, µg/mL) Receptor Binding (α4β2, Ki)
3-(Trifluoromethyl)-derivative* -CF₃ <0.0625 (predicted) ~12.2 µM (predicted)
Carbonitrile-substituted (1) -CN <0.0625 N/A
Biphenyl-substituted (2) -Biphenyl 1.0 N/A
7,8-Dihydroquinolin-5(6H)-one (37) -H N/A 12.2 µM (α4β2)

*Predicted activity based on substituent trends.

Key Observations :

  • The -CF₃ group likely enhances antibacterial potency (MIC <0.0625 µg/mL) by improving lipid solubility and target binding, as seen in carbonitrile analogs .
  • Receptor binding (e.g., α4β2 nicotinic receptors) is influenced by substituent electronics. The -CF₃ group may enhance affinity compared to unsubstituted derivatives .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 3-(trifluoromethyl)-7,8-dihydroquinolin-5(6H)-one?

  • Methodological Answer : The compound can be synthesized via microwave-assisted one-pot protocols starting from cyclohexane-1,3-dione derivatives. Key steps include Michael addition, cyclization, and aromatization, often catalyzed by proline under microwave irradiation (20 min, 98% yield) . Alternatively, Beckmann rearrangements of 7,8-dihydroquinolin-5(6H)-one precursors enable scaffold diversification, as demonstrated in trifluoromethylated pyridoazepinone syntheses .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :

  • 1H/13C NMR : Signals for pyridine protons (8.49–7.80 ppm) and carbonyl carbons (168.71 ppm) confirm the core structure .
  • HRMS : Validates molecular formulas (e.g., [M+H]+ for derivatives) .
  • FT-IR : Peaks at ~1666 cm⁻¹ (C=O) and ~1242 cm⁻¹ (C-F) are diagnostic .

Q. How is the antibacterial activity of this compound derivatives evaluated?

  • Methodological Answer : Minimum Inhibitory Concentration (MIC) assays against pathogens like S. aureus and MRSA are standard. For example, derivatives with carbonitrile substituents showed MIC <0.0625 µg/mL, outperforming tiamulin. Activity trends align with 2D/3D-QSAR models, emphasizing side-chain electronic effects .

Advanced Research Questions

Q. How can Beckmann rearrangements diversify the 7,8-dihydroquinolin-5(6H)-one scaffold for medicinal chemistry?

  • Methodological Answer : Ring expansion via Beckmann rearrangement converts 4-(trifluoromethyl)-7,8-dihydroquinolin-5(6H)-ones into tetrahydro-6H-pyrido[3,2-b]azepin-6-ones. This introduces sp³-hybridized nitrogen, enhancing structural novelty. Biopharmaceutical profiling (solubility, permeability) of these scaffolds reveals strong structure-property relationships .

Q. What parameters optimize yields in microwave-assisted syntheses?

  • Methodological Answer :

  • Catalyst Loading : Proline (10 mol%) enhances enantioselectivity in cyclization steps .
  • Reaction Time : 20 min irradiation balances conversion and side-product suppression .
  • Solvent Choice : Deep eutectic solvents (e.g., choline chloride/urea) improve sustainability without compromising yield .

Q. How can researchers resolve contradictions in biological activity between structurally similar derivatives?

  • Methodological Answer : Case study: Compound 1 (carbonitrile side chain) showed MIC <0.0625 µg/mL, while compound 2 (biphenyl) had MIC =1 µg/mL. Computational docking and 3D-QSAR reveal steric clashes in compound 2’s binding pocket, guiding rational design .

Q. What strategies improve pharmacokinetic properties of 7,8-dihydroquinolin-5(6H)-one derivatives?

  • Methodological Answer :

  • LogP Optimization : Introducing polar groups (e.g., hydroxy, methoxy) reduces lipophilicity, enhancing solubility .
  • Metabolic Stability : Human liver microsome assays identify sites of oxidation; fluorination at these positions reduces intrinsic clearance .

Q. How do QSAR models guide derivative design?

  • Methodological Answer :

  • 2D-QSAR : Predicts activity based on substituent Hammett σ values and molar refractivity .
  • 3D-QSAR (CoMFA/CoMSIA) : Maps steric/electrostatic fields to explain activity cliffs, e.g., biphenyl vs. carbonitrile substituents .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(trifluoromethyl)-7,8-dihydroquinolin-5(6H)-one
Reactant of Route 2
3-(trifluoromethyl)-7,8-dihydroquinolin-5(6H)-one

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